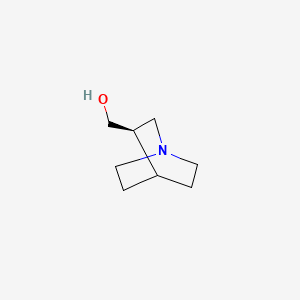
(R)-Quinuclidine-3-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Quinuclidine-3-methanol is a chiral compound with a quinuclidine backbone and a hydroxymethyl group attached to the third carbon
准备方法
Synthetic Routes and Reaction Conditions
®-Quinuclidine-3-methanol can be synthesized through several methods. One common approach involves the reduction of quinuclidin-3-one using a chiral reducing agent to ensure the desired stereochemistry. Another method includes the catalytic hydrogenation of quinuclidine-3-carboxylic acid derivatives.
Industrial Production Methods
Industrial production of ®-Quinuclidine-3-methanol typically involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing advanced catalysts and reaction conditions to ensure the efficient production of the compound.
化学反应分析
Types of Reactions
®-Quinuclidine-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form quinuclidin-3-one.
Reduction: Further reduction can lead to the formation of quinuclidine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Quinuclidin-3-one.
Reduction: Various quinuclidine derivatives.
Substitution: Substituted quinuclidine-3-methanol derivatives.
科学研究应用
®-Quinuclidine-3-methanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of ®-Quinuclidine-3-methanol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand for certain receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Quinuclidine: The parent compound without the hydroxymethyl group.
Quinuclidin-3-one: The oxidized form of ®-Quinuclidine-3-methanol.
Quinuclidine-3-carboxylic acid: A carboxylated derivative.
Uniqueness
®-Quinuclidine-3-methanol is unique due to its chiral nature and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in asymmetric synthesis and receptor studies.
属性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC 名称 |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl]methanol |
InChI |
InChI=1S/C8H15NO/c10-6-8-5-9-3-1-7(8)2-4-9/h7-8,10H,1-6H2/t8-/m1/s1 |
InChI 键 |
GUAWHSHTXVVCLZ-MRVPVSSYSA-N |
手性 SMILES |
C1CN2CCC1[C@H](C2)CO |
规范 SMILES |
C1CN2CCC1C(C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


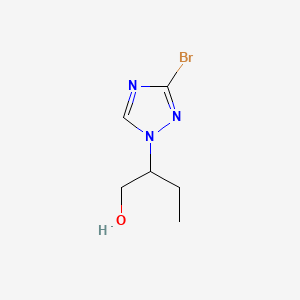
![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-carboxylic Acid](/img/structure/B11715508.png)

![2-(4-nitrophenyl)-N'-[(E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11715514.png)
![(2E)-5-(prop-2-en-1-yl)-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715517.png)
![2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11715526.png)
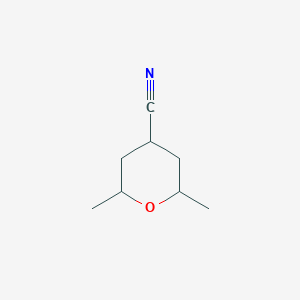
![2-[2-(3-Nitrophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B11715535.png)
![Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11715537.png)
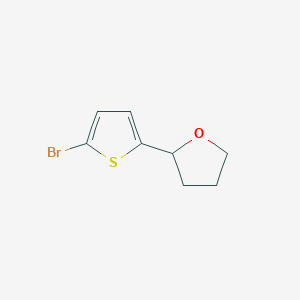
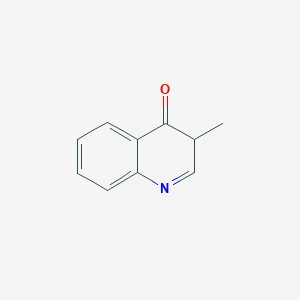
![2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]](/img/structure/B11715557.png)
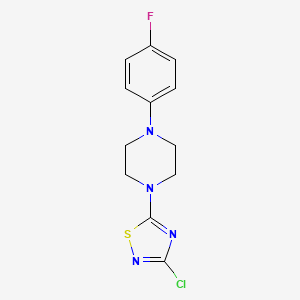
![2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone](/img/structure/B11715561.png)
